molecular formula C13H21ClN2O2 B3343729 Butethamine hydrochloride CAS No. 553-68-4

Butethamine hydrochloride

Cat. No.: B3343729
CAS No.: 553-68-4
M. Wt: 272.77 g/mol
InChI Key: ARKDNMZXRXKLOV-UHFFFAOYSA-N
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Description

Butethamine Hydrochloride is a local anesthetic that is an ester of para-aminobenzoic acid. It was formerly used in dentistry due to its diminished toxicity and increased speed of action compared to procaine . The compound is known for its effectiveness in providing local anesthesia with fewer side effects.

Preparation Methods

The synthesis of Butethamine Hydrochloride involves several steps:

    Initial Reaction: Isobutylaminoethanol reacts with p-nitrobenzoyl chloride in the presence of sodium hydroxide in water. The reaction is maintained at a temperature between 30°C and 40°C.

    Extraction: The reaction mixture is extracted with ether, and the ether is evaporated to obtain isobutylaminoethyl p-nitrobenzoate.

    Reduction: This intermediate is then reduced using tin and concentrated hydrochloric acid at around 70°C. The reduction product is treated with sodium hydroxide and cooled to 15°C.

    Purification: The resultant oil is extracted with ether, filtered, and evaporated to dryness.

Chemical Reactions Analysis

Butethamine Hydrochloride undergoes various chemical reactions:

Common reagents used in these reactions include tin, hydrochloric acid, sodium hydroxide, and ether. The major products formed from these reactions are the reduced amine and the hydrolyzed carboxylic acid and alcohol.

Scientific Research Applications

Butethamine Hydrochloride has several applications in scientific research:

Mechanism of Action

Butethamine Hydrochloride exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The molecular targets are the voltage-gated sodium channels, and the pathway involves the inhibition of sodium ion influx, which is essential for nerve signal transmission .

Comparison with Similar Compounds

Butethamine Hydrochloride is similar to other local anesthetics such as procaine and lidocaine. it is unique due to its:

Similar compounds include:

Properties

IUPAC Name

2-(2-methylpropylamino)ethyl 4-aminobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-10(2)9-15-7-8-17-13(16)11-3-5-12(14)6-4-11;/h3-6,10,15H,7-9,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKDNMZXRXKLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCOC(=O)C1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203826
Record name Butethamine hydrochloride [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-68-4
Record name Ethanol, 2-[(2-methylpropyl)amino]-, 1-(4-aminobenzoate), hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butethamine hydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butethamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41533
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Record name Butethamine hydrochloride
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Butethamine hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butethamine hydrochloride [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTETHAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M63DKI91K
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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